molecular formula C12H9F7N2OS B4774287 N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide

Cat. No.: B4774287
M. Wt: 362.27 g/mol
InChI Key: JAOSIICYTYMYPB-UHFFFAOYSA-N
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Description

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with cyano, ethyl, and methyl groups, and a heptafluorobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide typically involves multi-step organic reactionsThe final step involves the coupling of the functionalized thiophene with heptafluorobutanamide under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to its heptafluorobutanamide moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .

Properties

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F7N2OS/c1-3-6-5(2)23-8(7(6)4-20)21-9(22)10(13,14)11(15,16)12(17,18)19/h3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOSIICYTYMYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F7N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide
Reactant of Route 3
Reactant of Route 3
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide
Reactant of Route 4
Reactant of Route 4
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide
Reactant of Route 5
Reactant of Route 5
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide
Reactant of Route 6
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide

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